molecular formula C18H18F3N3O B1273218 (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone CAS No. 885949-76-8

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone

Cat. No. B1273218
CAS RN: 885949-76-8
M. Wt: 349.3 g/mol
InChI Key: CEDMZPJUWJVNSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the compound "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone" is not directly detailed in the provided papers. However, a related compound, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, was synthesized through a four-step reaction involving bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine. The acylation reaction of the intermediate with acyl chloride led to the formation of novel piperazine derivatives . This suggests that a similar synthetic route could potentially be applied to synthesize the compound , with modifications to the substituents to include the trifluoromethyl group and the methanone moiety.

Molecular Structure Analysis

While the molecular structure of "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone" is not explicitly analyzed in the provided papers, the structure of a somewhat similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was determined using single crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of the compound , providing insights into its geometric configuration, bond lengths, and angles, which are crucial for understanding its chemical reactivity and interactions.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically involving "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone". However, the synthesis of related compounds involves reactions such as bromination, cyclization, N-alkylation, reduction, and acylation . These reactions are fundamental in the construction of the piperazine backbone and the introduction of various functional groups. The presence of the trifluoromethyl group in the compound of interest could influence its reactivity, potentially making it a good electrophile due to the electron-withdrawing nature of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone" are not described in the provided papers. However, the characterization of related piperazine derivatives was performed using 1H NMR, FT-IR, ESI-MS, and elemental analysis . These techniques could be applied to determine the physical and chemical properties of the compound , such as its solubility, melting point, stability, and functional group presence. The trifluoromethyl group is known to impart unique properties to compounds, such as increased lipophilicity and metabolic stability, which could be relevant for the compound's potential applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

properties

IUPAC Name

(4-aminophenyl)-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-3-7-16(8-4-14)23-9-11-24(12-10-23)17(25)13-1-5-15(22)6-2-13/h1-8H,9-12,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDMZPJUWJVNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157770
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone

CAS RN

885949-76-8
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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